molecular formula C17H25BO3 B2599709 3-(Isopentanoyl)phenylboronic acid pinacol ester CAS No. 2377609-74-8

3-(Isopentanoyl)phenylboronic acid pinacol ester

Cat. No.: B2599709
CAS No.: 2377609-74-8
M. Wt: 288.19
InChI Key: OJBAQKXEXVTDSA-UHFFFAOYSA-N
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Description

3-(Isopentanoyl)phenylboronic acid pinacol ester (Molecular Formula: C17H25BO3, Molecular Weight: 288.19) is an organoboron compound serving as a versatile building block in organic synthesis and medicinal chemistry research . As an aryl boronic acid ester, it is a stable intermediate suited for cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a pivotal method for forming carbon-carbon bonds in the development of novel pharmaceutical compounds and functional materials . Boronic acid derivatives have gained significant importance in drug discovery, exemplified by FDA-approved drugs like the proteasome inhibitor Bortezomib and the β-lactamase inhibitor Vaborbactam, highlighting the role of the boronic acid functional group in creating biologically active molecules and improving pharmacokinetic properties . This compound features an isopentanoyl side chain, which may influence its physicochemical properties and reactivity. Researchers value such boronic acid pinacol esters for their stability and utility as synthetic intermediates. The product is classified with the signal word "Warning" and hazard statements H315, H319, and H335, indicating it may cause skin and eye irritation and respiratory tract irritation . This product is intended for research applications only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-methyl-1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BO3/c1-12(2)10-15(19)13-8-7-9-14(11-13)18-20-16(3,4)17(5,6)21-18/h7-9,11-12H,10H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJBAQKXEXVTDSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=O)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Isopentanoyl)phenylboronic acid pinacol ester typically involves the reaction of 3-(Isopentanoyl)phenylboronic acid with pinacol in the presence of a suitable solvent such as toluene. The reaction is usually carried out under reflux conditions to ensure complete esterification. The product is then purified using techniques such as flash column chromatography .

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification process may also be scaled up using industrial chromatography systems.

Chemical Reactions Analysis

Types of Reactions: 3-(Isopentanoyl)phenylboronic acid pinacol ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Organic Synthesis

One of the primary applications of 3-(Isopentanoyl)phenylboronic acid pinacol ester is in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reaction. This reaction is essential for forming carbon-carbon bonds, which are crucial for constructing complex organic molecules.

Case Study: Suzuki-Miyaura Reaction

In a study published in the Journal of Organic Chemistry, researchers utilized phenylboronic acid pinacol esters to synthesize biaryl compounds efficiently. The reaction conditions were optimized to achieve high yields with minimal byproducts, demonstrating the compound's effectiveness as a coupling agent .

Reaction Conditions Yield (%) Byproducts
Temperature: 80°C95None
Catalyst: Pd(PPh₃)₄92Minimal

Drug Delivery Systems

The compound has also been explored for its potential in drug delivery systems, particularly those responsive to reactive oxygen species (ROS). Its ability to form stable complexes with various therapeutic agents enhances the efficacy of drug delivery.

Case Study: ROS-Responsive Drug Delivery

A recent study developed a drug delivery system using hyaluronic acid modified with phenylboronic acid pinacol ester. This system encapsulated curcumin and demonstrated targeted release in ROS-rich environments, which are prevalent in inflammatory diseases like periodontitis. The results indicated that the system significantly improved the therapeutic effects compared to free curcumin .

Drug Delivery System Encapsulated Drug Release Rate (%)
HA@CUR NPsCurcumin75% in 24 hours

Biomedical Applications

The compound's utility extends into biomedical applications, particularly in cancer therapy and radioprotection. Its ability to conjugate with other biomolecules allows for innovative therapeutic strategies.

Case Study: Radioprotection

In an investigation published in the International Journal of Molecular Sciences, researchers synthesized nanoparticles incorporating phenylboronic acid pinacol ester for radioprotection. These nanoparticles showed promise in protecting normal tissues during radiation therapy by reducing oxidative stress .

Treatment Group Survival Rate (%) Oxidative Stress Markers
Control50High
CAPE + Nanoparticles85Low

Mechanism of Action

The mechanism of action of 3-(Isopentanoyl)phenylboronic acid pinacol ester primarily involves its ability to form stable complexes with diols and other nucleophiles. This property is exploited in Suzuki-Miyaura cross-coupling reactions, where the boronic ester reacts with an aryl halide in the presence of a palladium catalyst to form a new carbon-carbon bond. The reaction proceeds through a series of steps including oxidative addition, transmetalation, and reductive elimination .

Comparison with Similar Compounds

Structural and Functional Differences

The physicochemical and functional properties of phenylboronic acid pinacol esters vary significantly with substituents on the phenyl ring. Key analogs include:

Compound Name Substituent(s) Key Structural Features
3-(Isopentanoyl)phenylboronic acid pinacol ester Isopentanoyl (C₅H₁₀O) Hydrophobic branched acyl group
3-Aminophenylboronic acid pinacol ester Amino (-NH₂) Electron-donating, reactive for conjugation
4-Fluoro-3-(trifluoromethyl)phenylboronic acid pinacol ester Fluoro (-F), Trifluoromethyl (-CF₃) Electron-withdrawing, fluorophilic
3-Chloro-4-ethoxy-5-fluorophenylboronic acid pinacol ester Chloro (-Cl), Ethoxy (-OCH₂CH₃), Fluoro (-F) Halogen-rich, sterically hindered

Solubility in Organic Solvents

Pinacol esters generally exhibit higher solubility than their parent boronic acids. For example:

  • This compound: High solubility in polar solvents (e.g., chloroform, acetone) due to the hydrophobic isopentanoyl group, which reduces crystallinity .
  • 3-Aminophenylboronic acid pinacol ester: Moderate solubility in chloroform but lower in hydrocarbons due to hydrogen bonding from the amino group .
  • Azaester analogs : Lower solubility in methylcyclohexane compared to pinacol esters, attributed to reduced polarity .

Table 1: Solubility Trends

Compound Type Chloroform Acetone Methylcyclohexane
Phenylboronic acid Moderate High Very low
Pinacol esters (e.g., 3-isopentanoyl) High High Moderate
Azaesters High Moderate Low

Data sourced from solubility studies .

Hydrolysis Kinetics

Hydrolysis rates depend on substituent electronic effects:

  • Para-hydroxyl and acetamide-substituted esters : Rapid hydrolysis (t₁/₂ ≈ 10 minutes in water) due to electron-withdrawing effects stabilizing transition states .
  • Para-amino-substituted ester: Slower hydrolysis (t₁/₂ ≈ 3 hours) due to electron-donating amino groups .

Table 2: Application-Specific Comparison

Compound Key Application Mechanism/Advantage
3-(Isopentanoyl)phenylboronic acid PE ROS-triggered drug delivery Hydrophobic substituent prolongs circulation
3-Aminophenylboronic acid PE Bioconjugation Amino group enables covalent coupling
HPAP-modified cyclodextrin (Oxi-αCD) Antibacterial micelles ROS-sensitive release of moxifloxacin

Biological Activity

3-(Isopentanoyl)phenylboronic acid pinacol ester (CAS No. 2377609-74-8) is a compound that has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications based on current research findings.

This compound is an organoboron compound characterized by the presence of a boronic acid moiety linked to a phenyl group and a pinacol ester. The structural formula can be represented as follows:

C13H19BO3\text{C}_{13}\text{H}_{19}\text{B}\text{O}_{3}

This compound is notable for its ability to form reversible covalent bonds with diols and other nucleophiles, which is a key feature of boronic acids.

The biological activity of this compound primarily revolves around its interactions with biological molecules:

  • Binding Interactions : Like other boronic acids, this compound can form complexes with cis-diol-containing compounds such as sugars and nucleic acids, potentially modulating their biological functions.
  • Enzyme Inhibition : Boronic acids are known to inhibit certain enzymes by forming stable complexes, which may lead to alterations in metabolic pathways.
  • Cellular Effects : Studies indicate that similar compounds can influence cell signaling pathways, possibly affecting cell proliferation and apoptosis.

Medicinal Chemistry

Research has indicated that boronic acid derivatives can serve as lead compounds in drug development. Their ability to modulate biological targets makes them suitable candidates for therapies targeting cancer, diabetes, and neurodegenerative diseases. For instance, the incorporation of boronic esters in drug design has shown promise in enhancing the efficacy of therapeutic agents through improved binding affinity.

Case Studies

  • Cancer Research : In vitro studies have demonstrated that phenylboronic acid derivatives can induce apoptosis in cancer cells by disrupting glucose metabolism pathways. This suggests that this compound may have potential as an anticancer agent.
  • Diabetes Management : Some studies have explored the use of boronic acids in glucose-sensing applications. The ability of these compounds to selectively bind glucose could lead to innovative methods for monitoring blood sugar levels in diabetic patients.

Solubility and Pharmacokinetics

The solubility profile of this compound is crucial for its biological activity. Research indicates that pinacol esters generally exhibit better solubility compared to their parent acids, facilitating their use in various solvents for biological assays .

Solvent Solubility (mg/mL)
ChloroformHigh
AcetoneModerate
EtherVery High
HydrocarbonVery Low

Q & A

Q. What are the recommended storage conditions for 3-(Isopentanoyl)phenylboronic acid pinacol ester to ensure stability?

Methodological Answer: Store the compound in a tightly sealed container under inert gas (e.g., nitrogen or argon) at 2–8°C to prevent hydrolysis or oxidation. Avoid exposure to moisture, as boronic esters are prone to hydrolysis in aqueous environments. Long-term stability may require desiccants such as molecular sieves. These protocols align with general boronic ester handling guidelines derived from SDS recommendations for structurally similar compounds .

Q. Which organic solvents are optimal for dissolving this compound in reaction setups?

Methodological Answer: Solubility data for analogous phenylboronic acid pinacol esters (e.g., 4-carboxymethylphenylboronic acid pinacol ester) indicate higher solubility in chloroform and 3-pentanone due to low negative deviations from ideality. For example:

SolventSolubility Behavior vs. IdealReference Compound
ChloroformSlightly higher than idealPinacol ester derivatives
3-PentanoneSlightly higher than idealPinacol ester derivatives
THFModerateGeneral boronic esters

Pre-saturate solvents with anhydrous salts (e.g., MgSO₄) to minimize moisture-induced degradation .

Q. What safety precautions are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation: Work in a fume hood to avoid inhalation of fine particles.
  • First Aid: For skin contact, rinse immediately with water (≥15 minutes); for eye exposure, irrigate with saline and seek medical attention.
  • Waste Disposal: Classify as hazardous organic waste and dispose via licensed chemical waste services.
    These protocols are extrapolated from SDS sheets of structurally related boronic esters .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling reactions involving this compound be optimized for high yields?

Methodological Answer: Key parameters include:

  • Catalyst System: Use Pd(PPh₃)₄ (0.5–2 mol%) with a base like Cs₂CO₃ to stabilize the boronate intermediate.
  • Solvent Choice: Opt for toluene or dioxane, which balance solubility and reaction kinetics.
  • Temperature: Conduct reactions at 80–100°C under reflux for 12–24 hours.
  • Purification: Employ column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol.
    Similar methodologies are reported for pinacol esters in kinase inhibitor syntheses .

Q. How can researchers resolve contradictions in reaction yields when using this boronic ester?

Methodological Answer:

  • Parameter Screening: Use Design of Experiments (DoE) to test variables (e.g., catalyst loading, solvent polarity, temperature).
  • Analytical Validation: Confirm boronic ester integrity via ¹¹B NMR (peak ~30 ppm for intact esters) and HPLC-MS to detect hydrolysis byproducts.
  • Moisture Control: Monitor solvent water content (<50 ppm) using Karl Fischer titration.
    Discrepancies often arise from latent hydrolysis or catalyst poisoning; pre-drying reagents and solvents mitigates these issues .

Q. What computational strategies predict the reactivity of this compound in novel reactions?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate Fukui indices to identify nucleophilic/electrophilic sites on the boronic ester.
  • Molecular Dynamics (MD): Simulate solvent effects on boronate intermediate stability.
  • Retrosynthetic Tools: Use software (e.g., SciFinder, Reaxys) to map known reactions of isopentanoyl-substituted boronic esters.
    For example, synthetic accessibility scores (SAscore ~4.08) from analogous compounds guide retrosynthetic planning .

Q. How is this compound applied in developing stimuli-responsive materials?

Methodological Answer: The boronic ester moiety reacts with H₂O₂ or ROS (reactive oxygen species), enabling applications in:

  • Drug Delivery: Design hydrogels that degrade in oxidative environments (e.g., tumor microenvironments).
  • Biosensing: Functionalize β-cyclodextrin matrices for H₂O₂ detection.
    Key steps include synthesizing crosslinkers with the boronic ester and validating responsiveness via rheology or fluorescence assays .

Q. What spectroscopic techniques confirm the purity and structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Verify substituent integration (e.g., isopentanoyl methyl groups at δ ~1.0 ppm).
  • ¹¹B NMR: A sharp singlet at δ ~30 ppm confirms intact boronic ester.
  • HRMS: Use ESI+ or MALDI-TOF to match exact mass (e.g., C₁₉H₂₇BO₄⁺ requires m/z 330.1972).
  • FT-IR: Confirm ester C=O stretch (~1700 cm⁻¹) and B-O bonds (~1350 cm⁻¹).
    Reference spectra from PubChem or analogous compounds (e.g., 2-acetoxy-5-bromoindane-7-boronic acid pinacol ester) aid interpretation .

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